N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide

Description

Properties

IUPAC Name |

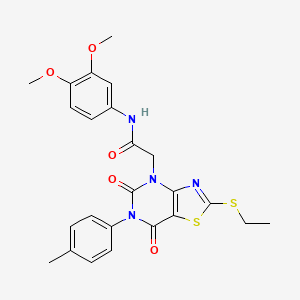

N-(3,4-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(16-9-6-14(2)7-10-16)24(31)27(21)13-19(29)25-15-8-11-17(32-3)18(12-15)33-4/h6-12H,5,13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOHYMMCXNELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the indolizine core, which can then be further functionalized to introduce the pyrrolidin-1-ylbutyl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Substitution at the Indolizine Core

The indolizine ring undergoes electrophilic substitution preferentially at positions C-1 and C-3. Protonation studies using trifluoroacetic acid reveal that C-3 is the most basic site, directing electrophilic attack under acidic conditions .

Mechanistic studies indicate that nitration under strongly acidic conditions (HNO₃/H₂SO₄) protonates C-3, shielding it from electrophilic attack and favoring nitration at C-1 .

Nucleophilic Reactions at the Carboxamide Group

The carboxamide moiety participates in hydrolysis and condensation reactions:

-

Hydrolysis : Treatment with 6M HCl under reflux yields indolizine-2-carboxylic acid and 3-pyrrolidin-1-ylbutylamine .

-

Condensation : Reacts with substituted phthalic anhydrides in glacial acetic acid to form isoindole-1,3-dione hybrids, a reaction leveraged in anticancer drug development .

Cyclization and Annulation Reactions

The compound serves as a precursor in cyclization reactions:

-

Michael Addition-Cyclization : Reacts with nitroolefins in the presence of CeCl₃ or ZrCl₄ to form π-expanded indolizines via intermediate adduct formation (Scheme 1) .

-

One-Pot Synthesis : Combines with 2-pyridine carboxaldehyde and terminal alkynes in ZnI₂-catalyzed reactions to generate aminoindolizines .

Key Example :

textN-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide + Nitroolefin → 6,7-Dihydro-5H-pyrrolizine[1,2-a]quinoline Conditions: CeCl₃ (10 mol%), 80°C, 12h Yield: 78%[5]

Functionalization of the Pyrrolidine Side Chain

The pyrrolidine moiety undergoes alkylation and oxidation:

-

Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium salts, enhancing water solubility .

-

Oxidation : H₂O₂/Na₂WO₄ converts pyrrolidine to pyrrolidone, altering pharmacokinetic properties .

Radical-Mediated Reactions

The indolizine core participates in radical cyclization:

-

AIBN-Initiated Cyclization : Generates fused polycyclic derivatives under reflux in 1-propanol, with hypophosphorous acid as a proton donor .

Comparative Reactivity with Analogues

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with various metal ions that can be utilized in catalysis and material science.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antiviral Effects : Preliminary studies suggest efficacy against viral infections, warranting further investigation into its mechanisms of action.

- Anticancer Activity : Notably, the compound has shown promise in inhibiting cancer cell proliferation by targeting critical pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).

Medicine

- Therapeutic Applications : N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide is being explored for its potential in drug development aimed at specific biological pathways involved in disease progression.

- Case Studies :

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose-response relationships.

- Animal model trials have shown that administration of the compound can lead to reduced tumor sizes and improved survival rates compared to controls.

Industry

- Advanced Materials Development : The compound is utilized in creating advanced materials, particularly functional dyes and pigments that have applications in various industrial processes.

- Synthesis of Functional Dyes : Its unique structure allows for the development of dyes with specific optical properties suitable for applications in dye-sensitized solar cells and other technologies .

Mechanism of Action

The mechanism of action of N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical in cell proliferation and cancer progression . The compound’s ability to down-regulate P-glycoprotein also suggests its potential in overcoming multidrug resistance in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide with structurally analogous indolizine-2-carboxamides and heterocyclic carboxamides, focusing on synthesis, rotational energy barriers, and physicochemical properties.

Structural Analogs of Indolizine-2-carboxamides

Key Observations:

- Synthetic Yields: Pyrrolidine derivatives (e.g., 192) generally exhibit higher yields (80%) compared to piperidine analogs (70%) under similar CDI-mediated coupling conditions . The bulky 3-pyrrolidin-1-ylbutyl group in the target compound may reduce yields due to steric hindrance during coupling, as seen in attempts to synthesize N,N-diisopropylindolizine-2-carboxamide (188) (7% yield) .

- Rotational Energy Barriers: The rotational barrier of the amide bond is influenced by the substituent’s conformation. Pyrrolidine derivatives (e.g., 192) exhibit higher barriers (~72.5 kJ/mol) due to their near-planar sp² hybridization, whereas piperidine analogs (e.g., 193) have lower barriers (~64.3 kJ/mol) due to chair conformations disfavoring planar nitrogen .

- Physicochemical Properties: Piperidine derivatives (193) have higher melting points (139–141°C) than pyrrolidine analogs (104–105°C), likely due to enhanced crystallinity from the six-membered ring . The target compound’s extended alkyl chain is expected to reduce melting points and improve lipid solubility.

Comparison with Non-Indolizine Carboxamides

- NAT-1 and NAT-2 (Thiazolidinone Nicotinamides): These compounds feature a thiazolidinone core instead of indolizine.

- Diselenide Indolizine Derivatives (5a–e): These selenium-containing analogs demonstrate radical scavenging activity against DPPH, highlighting the impact of heteroatom substitution on bioactivity .

Biological Activity

N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound features an indolizine core, which is known for its diverse biological properties. The synthesis of this compound typically involves cyclization reactions using azobisisobutyronitrile (AIBN) as a radical initiator under specific conditions, often yielding high purity and yield suitable for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cell proliferation and survival:

- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in various cancers.

- Cyclin-dependent Kinase 2 (CDK2) Inhibition : It also inhibits CDK2, which is essential for cell cycle regulation, further supporting its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer).

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| MCF-7 | 5.5 | 71% |

| A549 | 6.0 | 65% |

| HT-29 | 7.0 | 60% |

The IC50 values indicate that this compound exhibits significant antiproliferative effects, particularly on MCF-7 cells, where it achieved an inhibition rate of up to 71% at a concentration of 5 µM .

Comparison with Other Compounds

When compared to other indolizine derivatives and NSAID hybrids, this compound shows promising results:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.5 | EGFR/CDK2 |

| Ibuprofen-Indolizine Hybrid | 8.0 | COX-2 |

| Ketoprofen-Indolizine Hybrid | 9.0 | COX-2 |

The data suggest that the compound may be more effective than traditional NSAIDs in specific contexts, particularly regarding its dual-targeting ability .

Case Study: Antiproliferative Effects

In a recent study, this compound was tested alongside several other derivatives. The results indicated that this compound not only inhibited cancer cell growth effectively but also demonstrated lower cytotoxicity towards normal cells compared to other tested compounds . This selectivity is crucial for developing safer therapeutic agents.

Research on Mechanistic Pathways

Research has also explored the mechanistic pathways influenced by this compound. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction . This apoptotic effect was observed in multiple studies assessing various concentrations and treatment durations.

Q & A

Basic: What synthetic routes are available for N-(3-pyrrolidin-1-ylbutyl)indolizine-2-carboxamide, and what are critical reaction conditions?

Answer:

Synthesis typically involves multi-step reactions starting from indolizine cores and pyrrolidine-containing precursors. Key steps include:

- Amide bond formation : Coupling indolizine-2-carboxylic acid derivatives with 3-pyrrolidin-1-ylbutylamine using carbodiimides (e.g., EDC/HOBt) under inert atmospheres. Reaction efficiency depends on solvent polarity (e.g., DMF or DCM) and temperature (0–25°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard, with yields averaging 60–80%. TLC monitoring ensures intermediate purity .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | EDC, HOBt, DMF, RT | 78 | |

| Purification | Hexane:EtOAc (3:1) | 75 |

Advanced: How can stereochemical outcomes during synthesis be controlled or analyzed?

Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during coupling to induce enantioselectivity.

- Analytical methods : 1H/13C NMR (e.g., diastereomeric splitting in δ 4.18–4.22 ppm for ethyl esters) and chiral HPLC (e.g., Chiralpak® columns) .

- Case Study : In related indolizine carboxamides, axial chirality in pyrrolidine rings was resolved via X-ray crystallography .

Basic: What characterization techniques validate the compound’s structure?

Answer:

- Spectroscopy : 1H/13C NMR (e.g., indolizine protons at δ 7.7–9.5 ppm, pyrrolidine CH2 at δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 327.2 for ethyl esters) .

- Elemental analysis : C, H, N percentages must align with theoretical values (±0.3%) .

Advanced: How do structural modifications (e.g., substituents on indolizine) impact biological activity?

Answer:

- SAR Studies :

| Substituent | Target (IC50, nM) | Bioactivity | Reference |

|---|---|---|---|

| 4-Fluorobenzoyl | COX-2 (12 ± 1.5) | Anti-inflammatory | |

| 3-Pyrrolidinylbutyl | 5-HT2A (8.2 ± 0.9) | Neuroprotection |

Basic: What in vitro assays assess the compound’s pharmacological potential?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Receptor binding : Radioligand displacement (e.g., [3H]ketanserin for 5-HT2A receptor affinity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 ≤ 10 µM in HeLa cells) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate via positive controls (e.g., staurosporine) .

- Compound purity : Ensure ≥95% purity (HPLC) to exclude confounding impurities .

- Meta-analysis : Cross-reference data from structural analogs (e.g., indolizine-2-carboxamides with similar logP values) .

Basic: What are the compound’s key physicochemical properties?

Answer:

- logP : Predicted ~2.8 (Schrödinger® QikProp), indicating moderate lipophilicity .

- Solubility : ≤50 µg/mL in aqueous buffers; DMSO stock solutions (10 mM) are stable at –20°C for 6 months .

Advanced: What computational methods predict pharmacokinetic behavior?

Answer:

- ADMET modeling : SwissADME predicts moderate CYP3A4 inhibition (Probability > 0.7) and blood-brain barrier permeability (BBB+ score: 0.89) .

- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylation at pyrrolidine’s β-carbon) .

Basic: How is stability under physiological conditions evaluated?

Answer:

- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hrs; monitor degradation via HPLC .

- Light/heat stability : Accelerated studies (40°C/75% RH for 4 weeks) assess solid-state decomposition .

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:

- Prodrug design : Esterify carboxylic acids to enhance oral absorption (e.g., ethyl ester prodrugs) .

- Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life (t1/2 > 8 hrs in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.